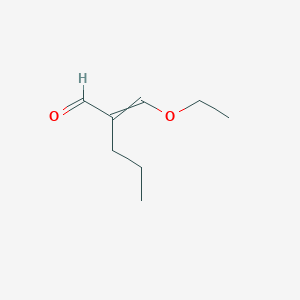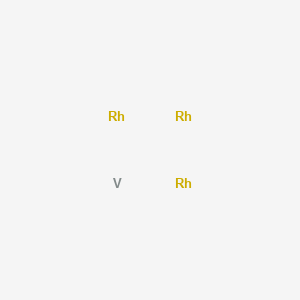
Rhodium--vanadium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium–vanadium (3/1) is an intermetallic compound composed of rhodium and vanadium in a 3:1 atomic ratio This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and significant hardness
准备方法
Synthetic Routes and Reaction Conditions
Rhodium–vanadium (3/1) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of rhodium and vanadium powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1000°C to ensure complete interdiffusion of the metals.
Industrial Production Methods
In industrial settings, the production of rhodium–vanadium (3/1) often involves the use of high-purity rhodium and vanadium precursors. The metals are melted together in an induction furnace under a controlled atmosphere to prevent oxidation. The molten alloy is then cooled and solidified to form the desired intermetallic compound.
化学反应分析
Types of Reactions
Rhodium–vanadium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: Rhodium–vanadium (3/1) can be oxidized using oxygen or air at elevated temperatures. The oxidation process typically forms a surface oxide layer that can protect the underlying material from further corrosion.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents at high temperatures. These reactions are often used to remove surface oxides and restore the metallic state of the compound.
Substitution: Substitution reactions involve the replacement of one metal atom with another. For example, rhodium atoms in the compound can be partially substituted with other transition metals to modify its properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce metal oxides, while reduction reactions yield the pure metallic form of the compound.
科学研究应用
Rhodium–vanadium (3/1) has a wide range of scientific research applications due to its unique properties:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its high catalytic activity and stability make it an attractive choice for industrial processes.
Materials Science: Rhodium–vanadium (3/1) is studied for its potential use in advanced materials, such as high-temperature alloys and coatings. Its excellent thermal stability and hardness make it suitable for applications in harsh environments.
Electronics: The compound’s unique electronic properties are being explored for use in electronic devices, including sensors and transistors. Its high conductivity and stability make it a promising material for next-generation electronics.
作用机制
The mechanism by which rhodium–vanadium (3/1) exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s catalytic activity is attributed to the presence of active sites on its surface, which facilitate the adsorption and activation of reactant molecules. These active sites are typically associated with the rhodium atoms, which have a high affinity for various chemical species.
In biological systems, rhodium–vanadium (3/1) can interact with biomolecules, such as proteins and nucleic acids, through coordination bonds. These interactions can modulate the activity of enzymes and other biological targets, leading to various therapeutic effects.
相似化合物的比较
Rhodium–vanadium (3/1) can be compared with other similar intermetallic compounds, such as:
Rhodium–nickel (3/1): This compound has similar catalytic properties but differs in its electronic structure and bonding characteristics.
Rhodium–cobalt (3/1): Known for its magnetic properties, this compound is used in magnetic materials and devices.
Vanadium–titanium (3/1): This compound is studied for its high strength and corrosion resistance, making it suitable for structural applications.
The uniqueness of rhodium–vanadium (3/1) lies in its combination of high catalytic activity, thermal stability, and hardness, which make it a versatile material for various scientific and industrial applications.
属性
CAS 编号 |
12632-07-4 |
|---|---|
分子式 |
Rh3V |
分子量 |
359.6580 g/mol |
IUPAC 名称 |
rhodium;vanadium |
InChI |
InChI=1S/3Rh.V |
InChI 键 |
ZPUSWSQUOLQCRB-UHFFFAOYSA-N |
规范 SMILES |
[V].[Rh].[Rh].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
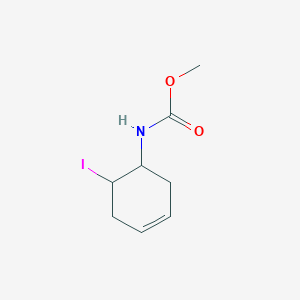
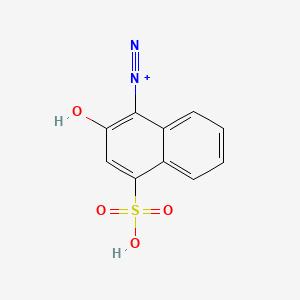
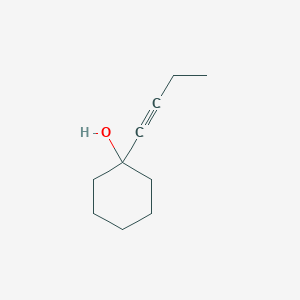
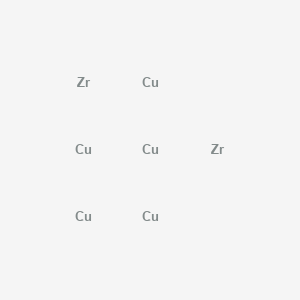
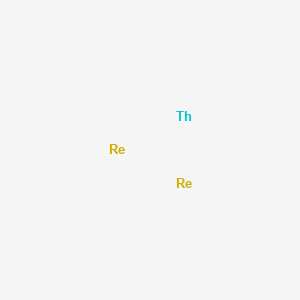
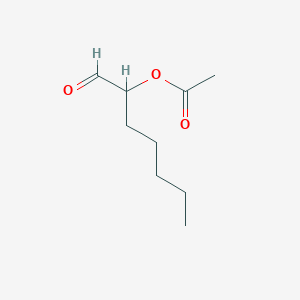
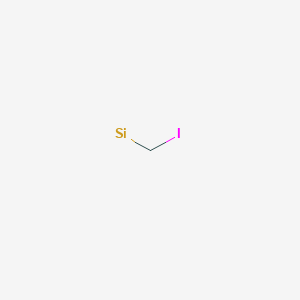
![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)
